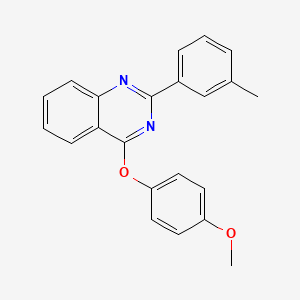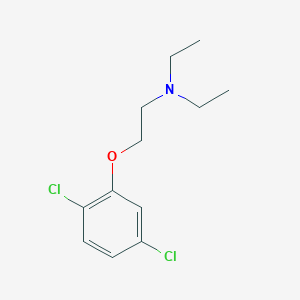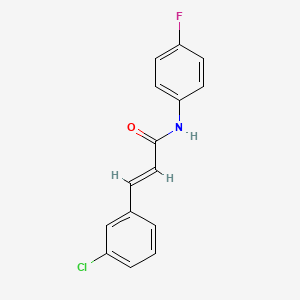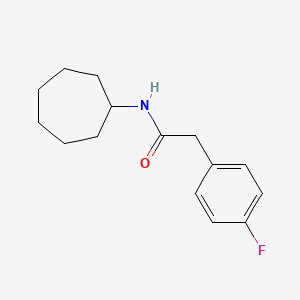
4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been suggested that this compound may also interact with cellular membranes, leading to disruption of membrane integrity.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and interfere with DNA replication. Additionally, it has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication. In vivo studies have demonstrated its ability to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole in lab experiments is its high potency and selectivity. This allows for the use of lower concentrations of the compound, which can reduce the risk of nonspecific effects. Additionally, this compound has a relatively simple structure, which makes it easy to synthesize and modify. One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole. One direction is the development of more potent and selective analogs of this compound for use as anticancer and antimicrobial agents. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound as a corrosion inhibitor in material science may also be explored further. Finally, the development of new synthetic methods for this compound may also be of interest, as it may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
The synthesis of 4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole involves the reaction of 3-(ethylthio)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3,4-dimethylphenylhydrazine in the presence of acetic acid and sodium acetate. The reaction proceeds via a condensation reaction, followed by cyclization to form the triazole ring. The resulting compound is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has also shown potential as an antimicrobial agent, with studies demonstrating its activity against various bacterial and fungal strains. In agricultural chemistry, this compound has been studied for its potential use as a herbicide and fungicide. In material science, it has been studied for its potential use as a corrosion inhibitor.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-3-ethylsulfanyl-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-4-22-18-20-19-17(15-8-6-5-7-9-15)21(18)16-11-10-13(2)14(3)12-16/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANAJKPIBRCZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-5-phenyl-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)


![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)



![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)

